REACTION_CXSMILES
|
C(O[C:6]([N:8]([N:10]1[C:19]2[C:14](=[C:15]([F:23])[C:16]([F:22])=[C:17]([F:21])[C:18]=2[F:20])[C:13](=[O:24])[C:12]([C:25]([O:27][CH2:28][CH3:29])=[O:26])=[CH:11]1)C)=O)(C)(C)C.Cl.O1CCOCC1>C(OCC)(=O)C>[CH3:6][NH:8][N:10]1[C:19]2[C:14](=[C:15]([F:23])[C:16]([F:22])=[C:17]([F:21])[C:18]=2[F:20])[C:13](=[O:24])[C:12]([C:25]([O:27][CH2:28][CH3:29])=[O:26])=[CH:11]1 |f:1.2|
|
Name
|
Ethyl 1-(N-tert-butoxycarbonyl-N-methylamino)-5,6,7,8-tetrafluoro -1,4-dihydro-4-oxoquinoline-3-carboxylate
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N(C)N1C=C(C(C2=C(C(=C(C(=C12)F)F)F)F)=O)C(=O)OCC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
Cl.O1CCOCC1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred overnight at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
with ice-cooling
|
Type
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CUSTOM
|
Details
|
the solvent was removed by distillation
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in chloroform (100 ml)
|
Type
|
ADDITION
|
Details
|
10% sodium carbonate aqueous solution (50 ml) was added
|
Type
|
STIRRING
|
Details
|
stirred for 30 minutes at room temperature
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated out
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by distillation
|
Type
|
ADDITION
|
Details
|
The crystals were dispersed in ether
|
Type
|
FILTRATION
|
Details
|
filtered out
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CNN1C=C(C(C2=C(C(=C(C(=C12)F)F)F)F)=O)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |